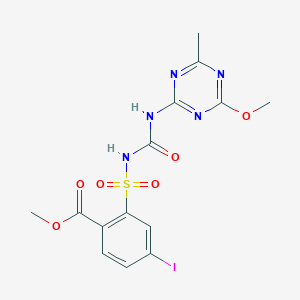

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

185119-76-0 |

|---|---|

分子式 |

C13H12IN5O6S |

分子量 |

493.24 g/mol |

IUPAC名 |

4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |

InChIキー |

MBFHUWCOCCICOK-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |

正規SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |

他のCAS番号 |

144550-06-1 |

ピクトグラム |

Environmental Hazard |

同義語 |

4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |

製品の起源 |

United States |

作用機序

Target of Action

The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth.

Mode of Action

Iodosulfuron-methyl inhibits the activity of AHAS. This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth. Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides.

Biochemical Pathways

The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine. This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death.

Result of Action

The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations. By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death.

Action Environment

The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems. Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action.

生化学分析

Biochemical Properties

Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase. This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine. By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in the plant, leading to the death of the weed.

Cellular Effects

The cellular effects of Iodosulfuron-methyl are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death. The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants.

Molecular Mechanism

The molecular mechanism of action of Iodosulfuron-methyl involves the inhibition of the enzyme acetolactate synthase. This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by Iodosulfuron-methyl, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iodosulfuron-methyl can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress. This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。